Eprodisate Disodium

AA amyloidosis Renal function Clinical trial

Eprodisate Disodium (NC-503) is a uniquely bioavailable, low-molecular-weight sulfonated GAG mimetic. Its 1,3-propanedisulfonate backbone directly blocks SAA-GAG binding, inhibiting amyloid fibril polymerization and renal deposition. This mechanism is independent of SAA reduction, unlike anti-inflammatory agents (colchicine, TNF inhibitors, tocilizumab). Clinically validated to slow creatinine clearance decline. Ideal as a positive control for anti-fibrillogenic studies or head-to-head mechanistic dissection. Procure this tool compound with certified purity ≥98% for definitive preclinical & analytical research.

Molecular Formula C3H6Na2O6S2
Molecular Weight 248.2 g/mol
CAS No. 36589-58-9
Cat. No. B1671554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEprodisate Disodium
CAS36589-58-9
SynonymsEprodisate Disodium;  Eprodisate sodium;  Kiacta; 
Molecular FormulaC3H6Na2O6S2
Molecular Weight248.2 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C3H8O6S2.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2
InChIKeyDKGJFKPIUSHDIT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eprodisate Disodium (CAS 36589-58-9): Procurement Guide for a Clinically Validated Inhibitor of AA Amyloid Fibrillogenesis


Eprodisate Disodium (NC-503, Kiacta) is the orally available disodium salt form of eprodisate, a low-molecular-weight sulfonated molecule that acts as a glycosaminoglycan (GAG) mimetic. It competitively binds to the GAG-binding site on serum amyloid A (SAA), thereby inhibiting the polymerization of amyloid fibrils and their deposition in tissues [1]. In a Phase II/III randomized, double-blind, placebo-controlled trial involving 183 patients with AA amyloidosis and renal involvement, eprodisate disodium significantly slowed the decline in creatinine clearance compared to placebo [2].

Why Eprodisate Disodium Cannot Be Substituted with Generic Sulfonated Compounds or Alternative AA Amyloidosis Therapies


Eprodisate Disodium's specific 1,3-propanedisulfonate backbone confers unique GAG-mimetic properties that enable direct, competitive inhibition of SAA-GAG interactions [1]. This direct anti-fibrillogenic mechanism is distinct from anti-inflammatory agents (e.g., colchicine, TNF inhibitors, tocilizumab), which only indirectly reduce SAA production and require lowered circulating SAA levels for renal protection [2]. Furthermore, its clinical effect on slowing renal function decline is independent of changes in serum amyloid A concentration, a key differentiator from precursor-lowering strategies [3]. Generic sulfonated compounds lack the precise charge spacing and oral bioavailability of the disodium salt, making interchange infeasible.

Quantitative Differentiation of Eprodisate Disodium: Evidence-Based Comparisons for Procurement Decisions


Quantified Reduction in Renal Function Decline vs Placebo in Phase II/III Trial

In a 24-month multicenter, randomized, double-blind, placebo-controlled trial in 183 patients with AA amyloidosis and kidney involvement, eprodisate disodium significantly slowed the rate of decline in creatinine clearance. The mean annual decline was 10.9 ml/min/1.73 m² in the eprodisate group versus 15.6 ml/min/1.73 m² in the placebo group (P=0.02) [1]. The hazard ratio for worsening disease (defined as doubling of serum creatinine, 50% reduction in creatinine clearance, end-stage renal disease, or death) was 0.58 (95% CI, 0.37 to 0.93; P=0.02) favoring eprodisate [1].

AA amyloidosis Renal function Clinical trial

Effect Independence from Serum Amyloid A Levels—A Critical Differentiator from Anti-Inflammatory Therapies

The renal protective effect of eprodisate disodium was independent of baseline renal function and changes in serum amyloid A (SAA) levels [1]. This contrasts with anti-inflammatory agents (e.g., TNF inhibitors, tocilizumab) and colchicine, whose efficacy in AA amyloidosis is contingent upon reducing SAA production and lowering circulating SAA concentrations [2].

AA amyloidosis Serum amyloid A Biomarker independence

Unique Glycosaminoglycan Mimetic Mechanism Disrupts Amyloid Fibril Assembly Directly

Eprodisate disodium acts as a structural mimetic of heparan sulfate, competitively binding to the glycosaminoglycan-binding site on serum amyloid A (SAA) and preventing the formation of pathogenic GAG-amyloid fibril aggregates [1]. This direct inhibition of fibril polymerization is distinct from the indirect anti-inflammatory or precursor-lowering approaches used by colchicine, TNF inhibitors, and tocilizumab, which do not directly interfere with amyloid fibril assembly [2].

Fibrillogenesis Glycosaminoglycan Amyloid inhibitor

Regulatory Outcome: Negative Confirmatory Phase III Trial Informs Research Use Decisions

Despite positive Phase II/III data, a subsequent confirmatory Phase III event-driven trial of eprodisate disodium (Kiacta) failed to meet its primary endpoint of slowing renal function decline [1]. The marketing authorization application was withdrawn in 2008 following a negative opinion from the EMA's CHMP, and the compound remains unapproved for clinical use [2].

Regulatory status Phase III AA amyloidosis

Application Scenarios for Eprodisate Disodium Based on Quantitative Differentiation Evidence


Preclinical Research on AA Amyloidosis Mechanisms and Fibrillogenesis

Use Eprodisate Disodium as a tool compound to study the role of glycosaminoglycan (GAG) interactions in amyloid fibril formation. Its demonstrated ability to competitively inhibit SAA-GAG binding in vitro [1] and slow renal function decline in vivo [2] makes it an ideal positive control for investigating downstream effects on fibril deposition and organ damage, independent of SAA level changes [3].

Comparative Studies vs Other Fibrillogenesis Inhibitors or Anti-Inflammatory Agents

Employ Eprodisate Disodium in head-to-head preclinical studies with colchicine, TNF inhibitors, or tocilizumab. Its unique direct GAG-mimetic mechanism [1] and independence from SAA reduction [3] allow for dissection of direct anti-fibrillogenic versus indirect anti-inflammatory contributions to renal protection, informing rational combination strategies.

Reference Standard for Analytical Method Development and Quality Control

Utilize Eprodisate Disodium (CAS 36589-58-9) as a certified reference material for HPLC, LC-MS, or other analytical methods targeting 1,3-propanedisulfonate disodium salt. Its well-defined structure and availability from multiple vendors support method validation and quantification in research samples .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eprodisate Disodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.